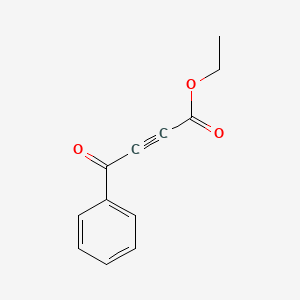
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is an organic compound with the molecular formula C12H10O3 It is a derivative of butynoic acid, characterized by the presence of a phenyl group and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester typically involves the esterification of 4-oxo-4-phenyl-2-butynoic acid. One common method is the reaction of 4-oxo-4-phenyl-2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene.
Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-phenylbutanoic acid, while reduction could produce 4-phenylbut-2-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved often include ester hydrolysis, oxidation, and reduction reactions, leading to the formation of various metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is unique due to its specific structural features, such as the ethyl ester group and the phenyl-substituted butynoic acid backbone
Eigenschaften
CAS-Nummer |
54966-47-1 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
ethyl 4-oxo-4-phenylbut-2-ynoate |
InChI |
InChI=1S/C12H10O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
XGUAEEGZGYIHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


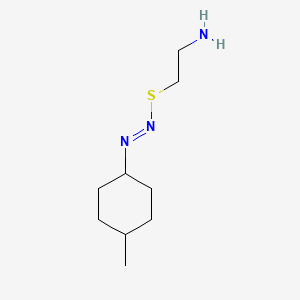
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)

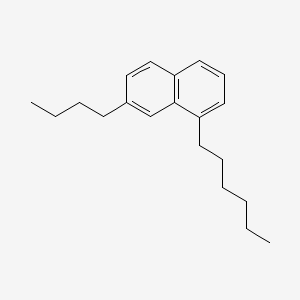


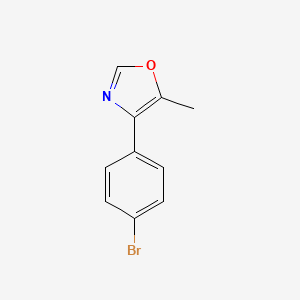
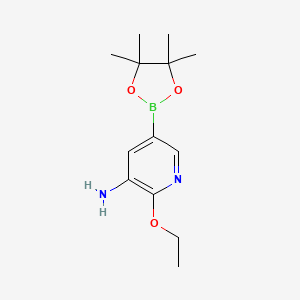
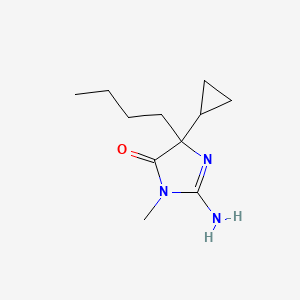
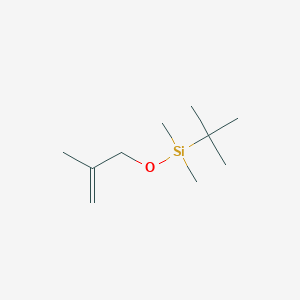
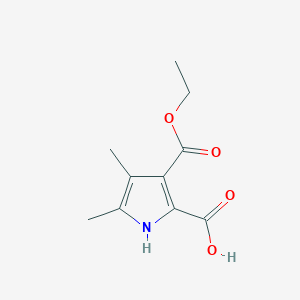


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
